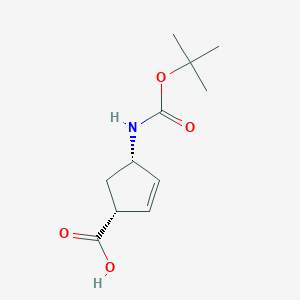

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Description

Properties

IUPAC Name |

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUNTSATDZJBLP-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151907-80-1 | |

| Record name | (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Cyclopentene Derivatives

A widely adopted method involves the Boc (tert-butoxycarbonyl) protection of a pre-formed cyclopentene scaffold. The synthesis starts with (−)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride, which undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves near-quantitative yields under mild conditions (0–5°C, 1 hour).

Carbohydrate-Derived Routes

An alternative approach utilizes hexoses like d-mannose or d-galactose as starting materials. Through ring-closing metathesis (RCM) and aza-Michael addition, polyhydroxylated cyclopentane β-amino acids are synthesized, which are subsequently functionalized to yield the target compound. This method leverages the inherent chirality of carbohydrates to control stereochemistry.

Step-by-Step Synthesis Protocol

Precursor Preparation

-

Aminocyclopentene Formation : (−)-2-azabicyclo[2.2.1]hept-5-en-3-one is treated with methanol and thionyl chloride at <5°C to form (−)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride.

-

Boc Protection : The amine group is protected using (Boc)₂O (1.2 equiv) in DCM with TEA (2.5 equiv). The reaction is stirred at room temperature for 1 hour, followed by aqueous workup to isolate the Boc-protected intermediate.

Selective Hydrolysis of Diastereomers

A critical challenge is separating the (1R,4S) isomer from its diastereomers. Enzymatic hydrolysis using Candida rugosa lipase in a pH 7 buffer selectively cleaves the undesired cis isomer, enriching the trans product to >98% enantiomeric excess (ee).

Table 1: Enzyme Screening for Hydrolysis Selectivity

| Enzyme | Selectivity (trans:cis) | Yield (%) |

|---|---|---|

| Candida rugosa lipase | 24:1 | 92 |

| Porcine pancreatic lipase | 8:1 | 78 |

| Pseudomonas cepacia lipase | 12:1 | 85 |

Industrial-Scale Production Methods

Industrial protocols prioritize cost efficiency and scalability:

Continuous Flow Reactors

The Boc protection step is optimized using H-BEA zeolite catalysts in tetrahydrofuran (THF) within continuous flow reactors. This setup reduces reaction time from hours to minutes and improves yield to 94%.

Crystallization Techniques

Final purification employs anti-solvent crystallization with heptane, achieving >99% purity. The process parameters are tightly controlled:

Stereochemical Control and Validation

Chiral Auxiliaries

In carbohydrate-derived routes, the use of Grubbs second-generation catalyst ensures high stereoselectivity during RCM, yielding cyclopentenecarboxylic acid derivatives with >90% ee.

Analytical Confirmation

-

Chiral HPLC : A Chiralpak IC column with hexane:isopropanol (80:20) resolves enantiomers, confirming ≥98% ee.

-

X-ray Crystallography : Absolute configuration is validated via single-crystal analysis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Starting Material | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc Protection | Cyclopentene | 4 | 78 | 99 |

| Carbohydrate-Derived | d-Mannose | 8 | 34 | 97 |

| Industrial Flow | Pre-protected amine | 3 | 94 | 99.5 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, enabling chemists to create various derivatives that can be utilized in further synthetic pathways.

Key Reactions :

- Nucleophilic Substitution : The Boc-protected amine can undergo substitution reactions to introduce different functional groups.

- Carboxylation : The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or related reagents.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors. The ability to modulate biological activity through its interaction with molecular targets makes it valuable in drug development.

Case Studies :

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing potential therapeutic applications.

- Receptor Interaction : The deprotected amine group can interact with biological receptors, leading to modulation of receptor activity and subsequent biological effects.

Biochemical Research

The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins allows researchers to investigate the dynamics of enzyme activity and inhibition.

Preparation Methods

The synthesis of this compound typically involves several steps:

- Starting Material Selection : Begins with a suitable cyclopentene derivative.

- Amination : Introduces the amino group via nucleophilic substitution.

- Protection : Uses tert-butoxycarbonyl chloride to protect the amino group.

- Carboxylation : Introduces the carboxylic acid group through carboxylation reactions.

Mechanism of Action

The mechanism of action of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (1S,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic Acid

- CAS : 151907-79-8

- Key Differences : The enantiomer (1S,4R) shares the same molecular formula but reverses the stereochemistry at the 1 and 4 positions. This difference critically impacts its biological activity and synthetic utility. For example, enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .

- Synthesis : Prepared similarly to the (1R,4S) isomer via Boc-protection of cyclopentene precursors, but stereoselective methods are required to control configuration .

Ethyl and Isopropyl Derivatives

a. (1R,4S)-4-(Boc-amino)-1-ethylcyclopent-2-ene-1-carboxylic acid

- Structure : An ethyl group substitutes the hydrogen at the 1-position of the cyclopentene ring.

- Synthesis: Methyl ester intermediates (e.g., methyl (1R,4S)-4-(Boc-amino)-1-ethylcyclopent-2-ene-carboxylate) are hydrolyzed using LiOH under reflux to yield the carboxylic acid .

b. (1S,4S)-4-(Boc-amino)-1-isopropylcyclopent-2-ene-1-carboxylic acid (CAS: 624734-32-3)

- Structure : An isopropyl group at the 1-position.

- Synthesis: Similar to the ethyl derivative but starting from methyl (1S,4S)-4-(Boc-amino)-1-isopropylcyclopent-2-ene-carboxylate. The isopropyl group further increases steric bulk, which may enhance selectivity in target binding .

Bicyclic and Functionalized Derivatives

a. (1R,4S)-4-(Boc-amino)-1-[(3R)-tetrahydrofuran-3-yl]cyclopent-2-ene-1-carboxylic acid

- Structure : Incorporates a tetrahydrofuran (THF) ring fused to the cyclopentene.

- Synthesis : Hydrogenation of the cyclopentene ring using PtO₂ under H₂ pressure yields a saturated cyclopentane derivative, altering conformational flexibility .

- Application : The THF moiety enhances rigidity, making it useful in designing conformationally restricted peptidomimetics .

b. Bicyclo[2.2.1]heptene Derivatives

Ester Derivatives

Comparative Data Table

Biological Activity

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, commonly referred to as Boc-amino cyclopentene, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a cyclopentene core and a tert-butoxycarbonyl (Boc) protecting group, allows for versatile applications in drug development, particularly as a building block for synthesizing enzyme inhibitors and other bioactive molecules.

- Molecular Formula : CHN O

- Molecular Weight : 227.26 g/mol

- CAS Number : 151907-80-1

The biological activity of this compound primarily stems from its role as an inhibitor of E1 activating enzymes. These enzymes are crucial in various cellular processes, including the regulation of protein degradation pathways and cell proliferation. By inhibiting these enzymes, the compound has potential therapeutic implications in treating cancers and other diseases characterized by abnormal cell growth.

Synthesis and Functionalization

The synthesis of this compound typically involves:

- Starting Material : N-Boc-(−)-amino acid methyl ester.

- Reaction Conditions : Controlled reactions followed by selective hydrolysis using Candida rugosa lipase to isolate the desired trans isomer.

- Characterization : Techniques such as GC-MS are employed to ensure high purity levels.

This compound can undergo further functionalization to introduce diverse pharmacophores, enhancing its bioactivity and selectivity against target enzymes.

Biological Activity Data

| Activity Type | Description |

|---|---|

| E1 Enzyme Inhibition | Inhibits E1 activating enzymes involved in cancer biology. |

| Cell Proliferation Regulation | Modulates pathways that control cell growth and division. |

| Therapeutic Potential | Investigated for efficacy against various cancers. |

Case Studies

- Inhibition of E1 Enzymes : A study demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against E1 enzymes, leading to reduced proliferation rates in cancer cell lines.

- Selectivity and Toxicity : Research focused on optimizing the synthetic routes to enhance selectivity for cancerous cells while minimizing toxicity to healthy cells. This involved modifying the cyclopentene structure to improve binding affinity to target proteins.

Future Directions

Ongoing research aims to:

- Explore the compound's efficacy against a broader range of diseases linked to abnormal cell proliferation.

- Investigate combinatorial chemistry approaches using this compound as a scaffold for developing novel therapeutic agents.

- Enhance its pharmacokinetic properties to improve bioavailability and therapeutic outcomes.

Q & A

Q. What analytical techniques best characterize this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.